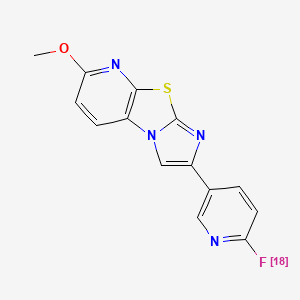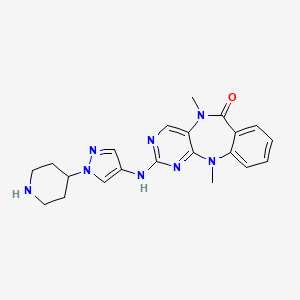
XMD-17-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of XMD-17-51 is C21H24N8O . Its exact mass is 404.21 and its molecular weight is 404.47 .Chemical Reactions Analysis
XMD-17-51 has been found to possess DCLK1 kinase inhibitory activities by cell-free enzymatic assay . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 inhibited DCLK1 and cell proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of XMD-17-51 include a molecular weight of 404.47 and a molecular formula of C21H24N8O . The compound is a pyrimido-diazepinone that is able to modulate protein kinases .Wissenschaftliche Forschungsanwendungen
Application in Lung Cancer Research
XMD-17-51 has been identified as a potential therapeutic agent in the treatment of non-small cell lung carcinoma (NSCLC). It works by inhibiting the DCLK1 kinase, a cancer stem cell marker that is highly expressed in various types of human cancer .
Mechanism of Action: XMD-17-51 inhibits DCLK1 and cell proliferation in NSCLC cells. The anti-proliferative activity of XMD-17-51 is impaired when DCLK1 is overexpressed in A549 cell lines .
Impact on Epithelial-Mesenchymal Transition (EMT): XMD-17-51 has been found to reduce epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins that promote EMT, and increases the levels of E-cadherin, a protein that suppresses EMT .
Impact on Stemness: XMD-17-51 reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4. However, the percentage of ALDH+ cells, which are often associated with cancer stem cells, was increased significantly following treatment with XMD-17-51 in A549 cells .
Wirkmechanismus
Target of Action
XMD-17-51 is a pyrimido-diazepinone compound that primarily targets Doublecortin-like kinase 1 (DCLK1) and NUAK1 . DCLK1 is a cancer stem cell marker that is highly expressed in various types of human cancer . NUAK1 is a protein kinase associated with growth and proliferation .
Mode of Action
XMD-17-51 inhibits the activity of DCLK1 and NUAK1 . In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 has been found to inhibit DCLK1 and cell proliferation . Overexpression of DCLK1 impairs the anti-proliferative activity of XMD-17-51 .
Biochemical Pathways
XMD-17-51 affects several biochemical pathways. It decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, proteins involved in the epithelial-mesenchymal transition (EMT) pathway . It also reduces the expression of stemness markers such as β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4 .
Pharmacokinetics
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability .
Result of Action
The inhibition of DCLK1 by XMD-17-51 leads to a decrease in cell proliferation, EMT, and stemness in NSCLC cell lines . This suggests that XMD-17-51 could potentially be a candidate drug for lung cancer therapy .
Action Environment
It’s known that the salt form of xmd-17-51, xmd-17-51 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its action and efficacy.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: XMD-17-51 acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, XMD-17-51 directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: XMD-17-51 effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): XMD-17-51 treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that XMD-17-51 may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: XMD-17-51 significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that XMD-17-51 may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

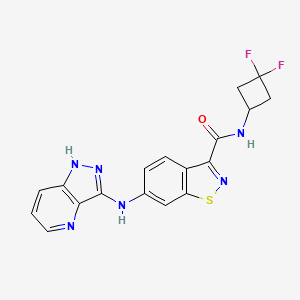
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)
![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)
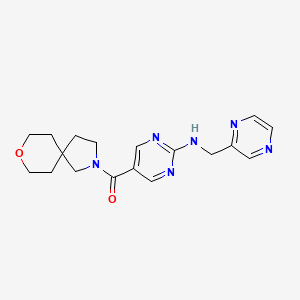
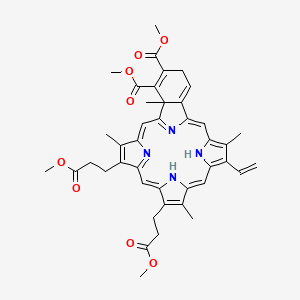
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
